Structural Divergence from the Closest Pyrido-Thieno-Pyrimidine Analog PTP: Substituent Position and Chemotype
The closest structurally characterized analog of CAS 690252-02-9 in the published literature is N-[2-(dimethylamino)ethyl]-2,3-dimethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxamide (PTP). Both compounds share the identical pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one tricyclic core but differ critically in the position and identity of the carboxamide substituent: CAS 690252-02-9 bears an azepane-1-carbonyl moiety at the 2-position, whereas PTP carries a 2-(dimethylamino)ethyl carboxamide at the 9-position. This positional and chemical divergence is expected to produce distinct hydrogen-bonding geometries, steric occupancy, and electronic profiles at the ligand–protein interface [1]. No direct head-to-head comparative data exist in the public domain for these two compounds. However, the established SAR for pyrido-thieno-pyrimidines demonstrates that substituent position alone can shift target engagement from Cdc7 kinase inhibition (2-position substituted analogs) to p53/MDM2 pathway modulation (9-position substituted PTP) [2][3].
| Evidence Dimension | Substituent position and chemotype identity |
|---|---|
| Target Compound Data | Azepane-1-carbonyl at 2-position; molecular weight 341.4 g/mol; molecular formula C18H19N3O2S |
| Comparator Or Baseline | PTP: 2-(dimethylamino)ethyl carboxamide at 9-position; molecular weight 397.5 g/mol (estimated); molecular formula C20H23N5O2S (estimated) |
| Quantified Difference | Positional divergence (C2 vs. C9 substitution); azepane (seven-membered cyclic amine) vs. acyclic dimethylaminoethyl; ΔMW ≈ 56.1 g/mol; distinct hydrogen-bond donor/acceptor counts |
| Conditions | Structural comparison based on published chemical structures [1][3] |
Why This Matters
Researchers seeking a pyrido-thieno-pyrimidine scaffold for Cdc7-targeted assays must select the 2-position-substituted chemotype (CAS 690252-02-9) rather than the 9-position-substituted PTP chemotype, as these positional isomers are not functionally interchangeable.
- [1] Kang MA, Kim MS, Kim JY, Shin YJ, Song JY, Jeong JH. A novel pyrido-thieno-pyrimidine derivative activates p53 through induction of phosphorylation and acetylation in colorectal cancer cells. International Journal of Oncology. 2014;46(1):342-350. PMID: 25355500. View Source
- [2] Zhao C, Tovar C, Yin X, Xu Q, Todorov IT, Vassilev LT, Chen L. Synthesis and evaluation of pyrido-thieno-pyrimidines as potent and selective Cdc7 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009;19(3):778-782. View Source
- [3] Takeda Pharmaceutical Company Ltd. Heterocyclic compound. European Patent Application EP2540728A1, published 02.01.2013. View Source
